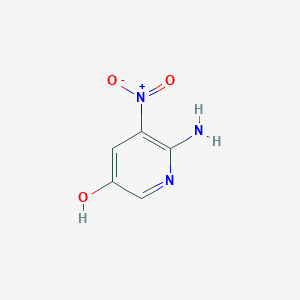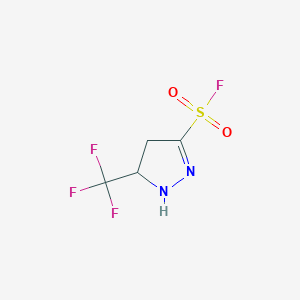
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one
Descripción general
Descripción
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one (MPT) is a chemical compound that belongs to the class of triazolone derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and nanotechnology.
Aplicaciones Científicas De Investigación
Catalysts in Chemical Reactions
5-Methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one, as part of the 1,2,4-triazole family, has been explored in catalysis. For instance, complexes involving 1,2,4-triazole ligands have shown efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones (Saleem et al., 2013). Additionally, these complexes have been investigated for their catalytic activity in N-methylmorpholine N-oxide based and Oppenauer-type oxidation of alcohols (Saleem et al., 2014).
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of 1,2,4-triazole derivatives. For example, studies have looked into the oxidative cyclisation of ketone thiosemicarbazones and subsequent structural analysis (Landquist, 1970). The tautomerism and structural characteristics of related compounds have also been analyzed using spectroscopic methods (Kubota & Uda, 1973).
Antimicrobial Properties
Several 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activities. Studies have shown that certain derivatives exhibit good to moderate activity against various microorganisms (Bektaş et al., 2007), (Karabasanagouda et al., 2007).
Pharmaceutical Research
Research in pharmaceutical science has explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their potential in various therapeutic applications. For instance, the evaluation of urease and anti-proliferative activities of these compounds has been a topic of interest (Ali et al., 2022).
Structural and Crystallographic Studies
Extensive work has been conducted on the crystal structures of 1,2,4-triazole derivatives. These studies aim to understand the molecular structures and interactions within these compounds, providing insights that are crucial for pharmaceutical and chemical applications (Xu Liang, 2009), (Goh et al., 2010).
Propiedades
IUPAC Name |
5-methyl-2-(2-phenoxyethyl)-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-14-18-19(12-13-22-16-10-6-3-7-11-16)17(21)20(14)15-8-4-2-5-9-15/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQISNTXRSXCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=CC=C2)CCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



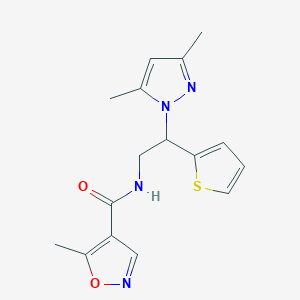
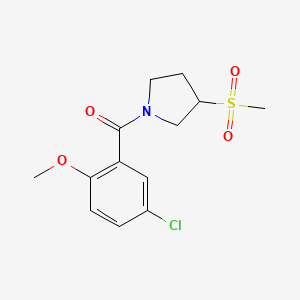
![2-((6-acetamidopyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2774841.png)
![2-(2,4-dichlorophenoxy)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2774846.png)
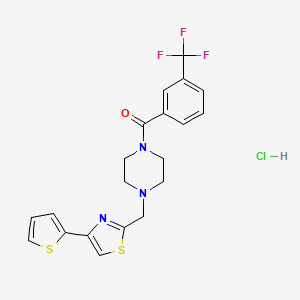

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2774849.png)
![1-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2774850.png)
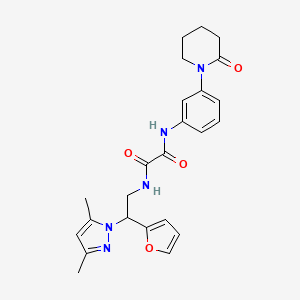
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
